Product packaging for 3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine(Cat. No.:)

3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine

Cat. No.: B13403909
M. Wt: 429.4 g/mol
InChI Key: IPNXDJIALHBJKB-LZLYRXPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine is a chemically modified nucleoside analog of 2'-deoxycytidine, protected with a Levulinyl ester at the 3' position and a benzoyl group on the exocyclic amine. This protection strategy is fundamental in the synthesis of oligonucleotides via the phosphoramidite method, where the 3'-O-levulinyl group serves as an orthogonal protecting group that can be selectively removed under mild conditions. The N-benzoyl protection prevents undesired side reactions during the nucleotide coupling process. Research into related N4-benzoyl-protected deoxycytidine derivatives indicates they can act as substrates for enzymes like cytidine deaminases (CDAs), which are involved in the salvage and catabolism of modified pyrimidine nucleosides . This suggests potential applications in studying cellular turnover of nucleoside derivatives and the pharmacokinetics of pyrimidine-based prodrugs . As a key building block, this compound is invaluable in biomedical research for the development of oligonucleotides, with applications spanning from fundamental molecular biology to the exploration of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O7 B13403909 3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate

InChI

InChI=1S/C21H23N3O7/c1-13(26)7-8-19(27)31-15-11-18(30-16(15)12-25)24-10-9-17(23-21(24)29)22-20(28)14-5-3-2-4-6-14/h2-6,9-10,15-16,18,25H,7-8,11-12H2,1H3,(H,22,23,28,29)/t15-,16+,18+/m0/s1

InChI Key

IPNXDJIALHBJKB-LZLYRXPVSA-N

Isomeric SMILES

CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)CCC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 O Levulinoyl N Benzoyl 2 Deoxycytidine

Precursor Compounds and Strategic Building Blocks for Deoxycytidine Modification

The primary precursor for the synthesis of 3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine is the naturally occurring nucleoside, 2'-deoxycytidine (B1670253) . The modification of 2'-deoxycytidine requires a strategic approach to differentiate the reactive sites within the molecule, namely the N4-exocyclic amino group on the cytosine base and the 3'- and 5'-hydroxyl groups on the deoxyribose moiety.

To achieve the desired modifications, several key building blocks and reagents are employed. For the N-benzoylation step, benzoyl chloride or benzoic anhydride (B1165640) are common benzoylating agents. The choice of reagent can influence the reaction conditions and outcomes.

For the subsequent 3'-O-levulinoylation, levulinic anhydride is the acylating agent of choice. This reagent provides the levulinoyl group, which serves as a protecting group for the 3'-hydroxyl function. The use of an orthogonal protecting group strategy is crucial, allowing for the selective removal of one group without affecting the other. bham.ac.uknih.govresearchgate.net The benzoyl and levulinoyl groups are well-suited for this purpose, as their deprotection conditions are distinct. horizondiscovery.com

In many synthetic schemes, the 5'-hydroxyl group is first protected with a bulky group like the dimethoxytrityl (DMT) group. This initial step directs subsequent reactions to the other positions of the 2'-deoxycytidine molecule. The resulting 5'-O-DMT-2'-deoxycytidine is a common intermediate that allows for the sequential or one-pot modification of the N4-amino and 3'-hydroxyl groups.

Regioselective Functionalization and Protection Strategies

Regioselective functionalization is paramount in the synthesis of this compound. This involves a carefully orchestrated sequence of protection and acylation reactions to ensure that the benzoyl and levulinoyl groups are introduced at the correct positions.

The first key transformation is the selective N-benzoylation of the cytosine base at the exocyclic amino group (N4). This protection is necessary to prevent side reactions at this site during subsequent steps of oligonucleotide synthesis.

The N4-exocyclic amino group of 2'-deoxycytidine is a primary amine and exhibits nucleophilic character. However, the hydroxyl groups of the deoxyribose moiety are also nucleophilic and can compete in acylation reactions. To achieve site selectivity at the N4 position, it is often necessary to first protect the hydroxyl groups. A common method involves the transient protection of the 3'- and 5'-hydroxyl groups with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl). This in-situ protection renders the hydroxyl groups less reactive, thereby directing the benzoylating agent to the N4-amino group. Following the N-benzoylation, the silyl (B83357) groups are readily removed during aqueous work-up.

The optimization of reaction conditions is critical for achieving high yields and purity of N-benzoyl-2'-deoxycytidine. A widely employed method is the transient silylation approach. In a typical procedure, 2'-deoxycytidine is treated with an excess of trimethylsilyl chloride in a solvent like pyridine (B92270). This is followed by the addition of benzoyl chloride. The reaction is typically carried out at a reduced temperature (e.g., 0°C to room temperature) to control the reactivity. After the reaction is complete, the silyl protecting groups are hydrolyzed by the addition of water or an aqueous ammonium (B1175870) hydroxide (B78521) solution.

An alternative approach involves the direct benzoylation of 2'-deoxycytidine using benzoic anhydride in the presence of a base such as pyridine. This method may require more careful control of stoichiometry and reaction time to minimize O-acylation byproducts. The progress of the reaction is often monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. nih.gov

Reagent SystemSolventTemperatureTypical YieldReference
1. TMSCl, 2. Benzoyl ChloridePyridine0°C to RTHighGeneral Knowledge
Benzoic AnhydridePyridineRoom Temp.Moderate to High nih.gov

Common alternatives to the benzoyl group include the acetyl (Ac) and isobutyryl (iBu) groups. The lability of these groups to basic conditions, typically aqueous ammonia (B1221849), is a key consideration. The benzoyl group is known to be more stable than the acetyl and isobutyryl groups, which can be an advantage in preventing premature deprotection during synthesis. However, this increased stability also necessitates harsher conditions for its removal.

The phenoxyacetyl (PAC) group is another alternative that offers milder deprotection conditions. A comparative study of the cleavage rates of various N-acyl protecting groups from 2'-deoxyribonucleosides revealed that aqueous methylamine (B109427) is the most rapid deprotection agent for all groups studied. Ethanolic ammonia, on the other hand, showed the highest selectivity between standard protecting groups (like benzoyl) and more labile groups (like PAC).

Protecting GroupRelative StabilityDeprotection Conditions
Acetyl (Ac)Less StableMildly basic
Isobutyryl (iBu)Moderately StableBasic
Benzoyl (Bz) More Stable Strongly basic
Phenoxyacetyl (PAC)Less StableMildly basic

Following the successful N-benzoylation of the cytosine base, the next step is the regioselective introduction of the levulinoyl group at the 3'-hydroxyl position of the deoxyribose sugar. The levulinoyl group is an attractive choice for a temporary protecting group due to its stability under conditions used for phosphoramidite (B1245037) chemistry and its selective removal under mild, non-acidic conditions. horizondiscovery.comnih.gov

To achieve selective 3'-O-levulinoylation, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. Starting with N-benzoyl-2'-deoxycytidine, the 5'-O-DMT group is introduced by reacting the nucleoside with DMT-chloride in pyridine. The resulting 5'-O-DMT-N-benzoyl-2'-deoxycytidine has a free 3'-hydroxyl group, which is the target for the subsequent acylation.

The 3'-O-levulinoylation is then carried out by treating the 5'-O-DMT-N-benzoyl-2'-deoxycytidine with levulinic anhydride in the presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP) , in a solvent like pyridine or dichloromethane. The reaction is typically performed at room temperature. The levulinoyl group is selectively introduced at the 3'-position due to the steric hindrance of the bulky DMT group at the 5'-position. The final product, This compound , is then purified, often by silica (B1680970) gel chromatography. The DMT group can be retained for use in solid-phase oligonucleotide synthesis or removed under mild acidic conditions if the free 5'-hydroxyl compound is desired.

3'-O-Levulinoylation of the Deoxyribose Moiety

Regioselectivity and Steric Hindrance at the 3'-Hydroxyl Position

Several factors influence this selectivity. The steric environment around the hydroxyl groups, created by the deoxyribose ring and the bulky N-benzoyl protecting group on the cytosine base, plays a significant role. The relative accessibility of the hydroxyl groups to the acylating agent is paramount. In some chemical approaches, the inherent reactivity differences can be modulated by the choice of solvent and reagents. However, enzymatic methods have proven particularly effective in directing acylation to the 3'-position. Lipases, for instance, can exhibit remarkable 3'-regioselectivity (96% to >99%) in the acylation of 2'-deoxynucleosides. researchgate.net This high degree of selectivity is attributed to the specific geometry of the enzyme's active site, which may preferentially bind the nucleoside in an orientation that exposes the 3'-hydroxyl group to the acyl-enzyme intermediate while sterically shielding the 5'-hydroxyl group. researchgate.netmdpi.com The reduced steric hindrance at a specific position within the enzyme's binding pocket is a key determinant for the site of acylation. mdpi.com

Enzyme-Catalyzed Regioselective Acylation Approaches in Non-Aqueous Media

Biocatalysis offers a powerful and green alternative to traditional chemical methods for achieving regioselective acylation. The use of enzymes, particularly lipases, in non-aqueous (organic) media has gained prominence for synthesizing protected nucleosides. mdpi.com Operating in organic solvents enhances the solubility of nonpolar substrates and can suppress water-dependent side reactions, leading to cleaner reaction profiles and higher yields. mdpi.com

Lipases such as Pseudomonas cepacia lipase (B570770) have demonstrated excellent 3'-regioselectivity in the acylation of 2'-deoxynucleosides. researchgate.net Whole-cell biocatalysts, which are more cost-effective than isolated enzymes, have also been successfully employed for acylation reactions in non-aqueous systems, often achieving high substrate conversion rates. mdpi.com The choice of the organic solvent is a critical parameter, as it affects enzyme activity and stability. Solvents like pyridine, dioxane, and tetrahydrofuran (B95107) are commonly used. Highly polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can strip essential water from the enzyme, leading to deactivation. mdpi.com

The table below summarizes findings from studies on enzyme-catalyzed acylation of nucleosides.

Enzyme/CatalystAcyl DonorSolventRegioselectivityReference
Pseudomonas cepacia LipaseLauroyl groupDioxaneExcellent (96 to >99%) 3'-regioselectivity for 2'-deoxynucleosides researchgate.net
Aspergillus oryzae (Whole-cell)Decanoyl groupAcetonitrileHigh regioselectivity for the 6'-hydroxy group of geniposide mdpi.com
Lipase SHI-160 (Bacillus subtilis)VariousPolar and non-polar organic solventsStable and active at high temperatures (65-70 °C) mdpi.com
Optimization of Acylation Reagents and Reaction Parameters

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include the choice of acylating agent, catalyst, solvent, temperature, and substrate molar ratios.

The acylating agent is typically levulinic anhydride or an activated form of levulinic acid. The choice of catalyst is crucial for directing the site of acylation. For instance, in chemical synthesis, using 4-(dimethylamino)pyridine (DMAP) as a catalyst chemoselectively promotes acylation on the hydroxyl groups of the sugar moiety. researchgate.net In contrast, other bases might lead to undesired acylation of the nucleobase itself. researchgate.net

In enzyme-catalyzed reactions, parameters such as the enzyme/cell dosage and the molar ratio of the nucleoside to the acyl donor must be carefully controlled to achieve high conversion rates. mdpi.com Temperature also plays a vital role, with an optimal range required to ensure enzyme stability and activity. The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The following table outlines key parameters and their impact on the acylation reaction.

ParameterVariationEffect on ReactionReference
Catalyst DMAP vs. Triethylamine/PyridineDMAP promotes sugar acylation; other amines can lead to base acylation. researchgate.net
Solvent Non-polar vs. PolarAffects enzyme activity; highly polar solvents can be deactivating. mdpi.com
Substrate Ratio Nucleoside:Acyl DonorAffects conversion rate and potential for diacylation. mdpi.com
Temperature Optimal vs. Sub-optimalImpacts enzyme activity and stability, affecting reaction rate and yield. mdpi.com

Multi-Step Synthetic Pathways and Yield Optimization for this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 2'-deoxycytidine. A typical synthetic route involves the protection of the exocyclic amino group on the cytosine base, followed by the regioselective acylation of the 3'-hydroxyl group.

A common pathway proceeds as follows:

N-Benzoylation: The exocyclic amino group of 2'-deoxycytidine is protected with a benzoyl group. This is often achieved using benzoyl chloride in a suitable solvent like pyridine. This step yields N-benzoyl-2'-deoxycytidine. atdbio.com

5'-Hydroxyl Protection (Optional but common): To prevent reaction at the more reactive primary 5'-hydroxyl group during the subsequent acylation step, it is often temporarily protected, for example, with a dimethoxytrityl (DMT) group.

3'-O-Levulinoylation: The free 3'-hydroxyl group is then acylated using levulinic anhydride in the presence of a catalyst like DMAP.

5'-Deprotection (if applicable): The 5'-DMT group is removed under mild acidic conditions to yield the final product.

Advanced Isolation and Spectroscopic Characterization Techniques for Protected Nucleosides

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and side products. The final step involves rigorous characterization to confirm the structure and purity of the this compound.

Isolation and Purification:

Column Chromatography: Flash silica gel chromatography is a widely used technique for purifying protected nucleosides on a laboratory scale. It effectively separates compounds based on polarity, but it can be labor-intensive and requires large solvent volumes, making it costly for large-scale production. google.com

Selective Solvent Extraction/Washing: For larger scales, slurry washing provides an alternative to chromatography. This involves washing the solid crude product with a solvent that dissolves impurities while leaving the desired product largely undissolved. google.com

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is another powerful tool for obtaining high-purity material, particularly for removing structurally similar impurities.

Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification, working on principles similar to chromatography but in a more convenient format. acs.org

Spectroscopic Characterization: A combination of spectroscopic techniques is used to unequivocally identify the synthesized compound and confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods used for structural elucidation. wikipedia.org Specific chemical shifts and coupling constants for the protons on the deoxyribose ring and the protecting groups confirm the site of acylation. 2D NMR techniques like COSY and NOESY can provide further structural confirmation. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl esters of the benzoyl and levulinoyl groups and the amide of the protected base. mdpi.com

The table below summarizes the expected spectroscopic data for the target compound.

TechniqueExpected Data/Key Signals
¹H NMR Signals corresponding to the deoxyribose protons, with a downfield shift for the H-3' proton confirming acylation at this position. Resonances for the benzoyl and levulinoyl protecting groups.
¹³C NMR Resonances for the carbons of the deoxyribose moiety, the cytosine base, and the carbonyl and alkyl carbons of the protecting groups.
HRMS (ESI) Calculation of [M+H]⁺ or [M+Na]⁺ to confirm the molecular formula C₂₁H₂₃N₃O₇ (MW: 429.43 g/mol ).
IR (cm⁻¹) Characteristic absorption bands for C=O stretching (esters, amide, ketone) and N-H stretching.

Chemical Properties and Functional Significance of Protecting Groups in 3 O Levulinoyl N Benzoyl 2 Deoxycytidine

Evaluation of the N-Benzoyl Protecting Group's Role

During the multi-step process of oligonucleotide synthesis, the exocyclic amino group of deoxycytidine is nucleophilic and can participate in undesired side reactions. The N-benzoyl group effectively mitigates this reactivity. One of the primary concerns during synthesis and deprotection is the potential for side product formation, to which cytidine (B196190) is particularly susceptible. google.com The benzoyl group protects the N4 position of cytidine from reactions with phosphoramidite (B1245037) monomers during the coupling steps and from modification during other stages of the synthesis. For instance, without protection, the amino group could react with the activated phosphoramidite, leading to chain branching.

Furthermore, during the final deprotection steps, which often involve strong basic conditions, unprotected cytidine can be susceptible to reactions like transamination. google.com While even protected cytidine can form side products, the benzoyl group offers a degree of stability that minimizes these events under controlled deprotection conditions. google.com The primary role of such protecting groups is to suppress these unwanted side reactions that can occur when multiple functional groups are present. libretexts.org

Studies on glycosyl donors have demonstrated that the electronic properties of protecting groups, such as benzoyl esters, can tune the relative stability of reaction intermediates. mdpi.com For example, electron-withdrawing substituents on a benzoyl group can destabilize certain intermediates, influencing the outcome of glycosylation reactions. mdpi.com This highlights the broader principle that the choice of protecting group has stereoelectronic effects that are critical for the stability and reactivity of the molecule during synthesis. mdpi.combeilstein-journals.org

The removal of the N-benzoyl group is typically achieved at the end of the oligonucleotide synthesis during the final cleavage and deprotection step. This process is generally accomplished by treatment with a base, most commonly aqueous or gaseous ammonia (B1221849) or methylamine (B109427). libretexts.orgwikipedia.org The benzoyl group is known to be more stable than other acyl protecting groups like the acetyl group, requiring specific, often basic, conditions for its removal. libretexts.orgwikipedia.org

The kinetics of deprotection have been studied to optimize the selective removal of different protecting groups. For instance, aqueous methylamine is generally faster at cleaving N-acyl protecting groups compared to ethanolic ammonia. nih.gov However, ethanolic ammonia can offer higher selectivity between standard protecting groups like benzoyl and more labile "fast-deprotecting" groups. nih.gov This allows for strategic deprotection schemes where certain groups can be removed while others remain intact. nih.gov The mechanism of deprotection involves nucleophilic acyl substitution, where the amine (e.g., ammonia) attacks the carbonyl carbon of the benzoyl group, leading to the cleavage of the amide bond and regeneration of the free exocyclic amine on the cytidine base.

Deprotection ReagentGeneral SpeedSelectivity Profile
Aqueous MethylamineFastest cleavage for most N-acyl groups nih.govLow selectivity between standard and fast-deprotecting groups nih.gov
Ethanolic AmmoniaSlower than methylamine nih.govHigh selectivity between standard (e.g., Benzoyl) and fast-deprotecting groups nih.gov
Potassium Carbonate in MethanolUsed for "ultra mild" deprotection, can leave benzoyl group intact under certain conditions nih.govresearchgate.netHigh, allows for orthogonal strategies nih.govresearchgate.net

Applications of 3 O Levulinoyl N Benzoyl 2 Deoxycytidine in Advanced Chemical Synthesis

Building Block for Oligodeoxyribonucleotide Synthesis

The primary application of 3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine is as a monomeric building block for the assembly of oligodeoxyribonucleotides (ODNs). Its structure is tailored for incorporation into growing DNA chains using established synthetic methodologies.

Phosphoramidite (B1245037) chemistry is the gold standard for automated, solid-phase DNA synthesis due to its high efficiency and simplicity. twistbioscience.com In this method, nucleoside phosphoramidites are sequentially added to a growing oligonucleotide chain attached to a solid support. twistbioscience.combeilstein-journals.org The process involves a four-step cycle: detritylation, coupling, capping, and oxidation.

The utility of a 3'-O-levulinoyl protected nucleoside lies in specialized synthesis strategies. While the standard phosphoramidite building block for chain extension has a free 3'-OH group (after being attached to the solid support) and a 5'-DMT protecting group, a 3'-O-levulinoyl derivative is used when selective deprotection at the 3'-position is desired, often for post-synthetic modifications. horizondiscovery.com More commonly, a nucleoside with a 5'-DMT group and a 3'-phosphoramidite moiety is used for chain elongation in the 3'-to-5' direction. A levulinoyl group can be placed on the 2'-hydroxyl in RNA synthesis or at other positions to allow for site-specific introduction of labels or other molecules. horizondiscovery.com The levulinoyl group is stable to the acidic conditions used for DMT removal and the reagents used for coupling, capping, and oxidation, but it can be selectively removed using a solution of hydrazine, which does not cleave the oligonucleotide from the support or remove other protecting groups. horizondiscovery.com

Table 1: Key Protecting Groups in Phosphoramidite Synthesis and the Role of the Levulinoyl Group

Position on Nucleoside Common Protecting Group Deprotection Condition Role of Levulinoyl Group
5'-Hydroxyl Dimethoxytrityl (DMT) Mild Acid (e.g., Dichloroacetic Acid) Stable to DMT removal conditions.
Exocyclic Amine (Cytosine) Benzoyl (Bz) Strong Base (e.g., Ammonium (B1175870) Hydroxide) N-benzoyl group is standard; Levulinoyl group is stable to its removal conditions.
Phosphate (B84403) β-Cyanoethyl (CE) Strong Base (e.g., Ammonium Hydroxide) Stable to phosphate deprotection conditions.
3'-Hydroxyl (Used on solid support linker) Strong Base (e.g., Ammonium Hydroxide) As a 3'-O-protecting group, it allows for synthesis in the 5'-to-3' direction (reverse synthesis). researchgate.net

| Orthogonal Protection Site | Levulinoyl (Lev) | Hydrazine solution | Allows for selective deprotection at any desired position for introducing modifications without affecting other groups. horizondiscovery.com |

The phosphotriester approach is an earlier method for oligonucleotide synthesis that can be performed in solution or on a solid phase. nih.govmdpi.com This method involves forming a stable phosphotriester linkage between nucleoside units. researchgate.net While largely succeeded by the more efficient phosphoramidite method for automated synthesis, the phosphotriester approach remains relevant for certain large-scale and solution-phase syntheses. mdpi.com

In this context, this compound serves as a valuable monomer. The synthesis proceeds by coupling the 5'-hydroxyl group of one nucleoside with the 3'-phosphodiester of another, activated by a condensing agent. The levulinoyl group at the 3'-position of the incoming nucleoside is crucial as it prevents self-polymerization and unwanted side reactions. Its stability during the coupling steps and its selective removal to generate a free 3'-hydroxyl for subsequent chain elongation are key advantages. This mirrors the role of other 3'-protecting groups used in this method.

The synthesis of modified oligonucleotides is essential for a wide range of structural and biophysical studies. nih.govbeilstein-journals.org These modifications can include fluorescent labels, cross-linking agents, or altered backbone chemistries that probe nucleic acid structure, function, and interactions. nih.gov The orthogonal nature of the levulinoyl protecting group is particularly advantageous for these applications. horizondiscovery.com

By incorporating a building block like this compound into a specific site within an oligonucleotide, chemists can selectively remove the levulinoyl group after the main chain has been assembled. horizondiscovery.com This exposes a unique hydroxyl group for the site-specific attachment of various probes. This strategy is superior to post-synthetic labeling of unmodified oligonucleotides, which often results in low yields and a mixture of products. horizondiscovery.com This precise control over modification placement is critical for techniques like Förster Resonance Energy Transfer (FRET) studies, NMR spectroscopy, and X-ray crystallography, which rely on defined distances and structures.

Table 2: Examples of Modifications Enabled by Orthogonal Levulinoyl Protection

Type of Study Modification/Probe Introduced Purpose
Biophysical Studies Fluorescent Dyes (e.g., Fluorescein, Cy3) To study nucleic acid dynamics, folding, and binding via FRET. horizondiscovery.com
Structural Studies Cross-linking Agents To map nucleic acid-protein interactions or tertiary structures.

| Functional Studies | Biotin, Reporter Molecules | To facilitate purification, immobilization, or detection of nucleic acid complexes. |

Role in the Synthesis of Diverse Nucleoside Analogues and Derivatives

Beyond its use in constructing standard oligonucleotides, this compound is a versatile intermediate for synthesizing a wide array of novel nucleoside analogues and derivatives.

With the 3'-hydroxyl and the N4-amino group protected, the 5'-hydroxyl group of this compound is available for chemical modification. This allows the molecule to serve as a scaffold for the synthesis of various 5'-derivatized nucleosides. For instance, the 5'-OH can be phosphorylated to produce nucleotides, or it can be reacted with other molecules to add linkers, labels, or therapeutic agents. nih.gov The stability of the levulinoyl and benzoyl groups under a wide range of reaction conditions ensures that the derivatization occurs specifically at the 5'-position.

The incorporation of 2'-deoxycytidine (B1670253) derivatives and other modified nucleosides into nucleic acid constructs is a cornerstone of chemical biology and therapeutics. osti.govnih.gov The most common and efficient strategy for this is automated solid-phase synthesis using the phosphoramidite method. beilstein-journals.org

The process for incorporating a derivative like this compound involves two key steps:

Phosphitylation: The free 5'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to create the corresponding nucleoside phosphoramidite. This phosphoramidite is the reactive monomer used in the synthesizer.

Automated Synthesis: The synthesized phosphoramidite is then used in an automated DNA synthesizer. During the coupling step of the synthesis cycle, the phosphoramidite is activated and reacts with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support, thereby incorporating the deoxycytidine derivative into the sequence. twistbioscience.com This strategy allows for the precise placement of modified nucleosides within a custom DNA or RNA strand. beilstein-journals.org

Research on Nucleoside-Based Prodrug Design Principles

The development of nucleoside analogues as therapeutic agents often faces challenges related to their pharmacological properties. These molecules can exhibit poor oral bioavailability, limited ability to cross cell membranes, and rapid metabolism, which curtails their efficacy. nih.govnih.gov To overcome these limitations, researchers employ prodrug strategies, converting the active nucleoside into a transiently modified form to enhance its delivery and stability. mdpi.com The compound this compound serves as a prime example of these design principles, incorporating specific chemical modifications to its nucleoside scaffold to improve its drug-like characteristics.

A primary goal in nucleoside prodrug design is to improve the molecule's ability to be absorbed and transported to its site of action. This often involves increasing the lipophilicity of the parent nucleoside to facilitate passage through lipid-rich cell membranes. mdpi.com Several chemical strategies are employed to achieve this, many of which are exemplified in the structure of this compound.

Key strategies for enhancing the delivery of nucleoside scaffolds include:

Masking Polar Functional Groups: The inherent polarity of nucleosides, due to their hydroxyl (-OH) and exocyclic amine (-NH2) groups, hinders their diffusion across cellular membranes. A dominant prodrug strategy involves appending groups, such as esters, to the hydroxyl groups on the sugar ring to improve drug exposure and oral bioavailability. researchgate.net In this compound, the 3'-hydroxyl group is masked by a levulinoyl ester.

Acylation of Exocyclic Amines: The exocyclic amine on the nucleobase can be a site for premature metabolic degradation and contributes to the molecule's polarity. Acylation, such as the addition of a benzoyl group to the N4 position of deoxycytidine, serves a dual purpose: it increases lipophilicity and protects the amine from enzymatic deamination.

Modification of the Sugar Moiety: Altering the sugar component of the nucleoside is a common and effective approach. biosynth.com Modifications at the 2', 3', and 5' positions of the ribose or deoxyribose ring can significantly impact the compound's stability, cellular uptake, and mechanism of action. nih.gov The introduction of a valine ester at the 3'-O-site of 2'-methylcytidine, for instance, creates Valopicitabine, a prodrug with enhanced bioavailability. nih.gov Similarly, the 3'-O-levulinoyl group on 2'-deoxycytidine increases its lipophilic character.

These modifications collectively transform the hydrophilic nucleoside into a more lipid-soluble entity, designed to more effectively penetrate tissues and enter target cells. nih.gov Once inside the cell, the modifying groups are designed to be cleaved, releasing the active nucleoside analogue.

Modification StrategyChemical Group ExamplePurpose in Prodrug DesignRelevance to this compound
Masking of Sugar HydroxylsEster (e.g., valinate, succinate)Increase lipophilicity, improve membrane permeability, enhance oral bioavailability. researchgate.netThe 3'-O-Levulinoyl group is an ester that masks the polar 3'-hydroxyl group.
Acylation of Nucleobase AminesBenzoyl groupIncrease lipophilicity, protect against enzymatic degradation (e.g., deamination).The N-benzoyl group masks the exocyclic amine of the cytidine (B196190) base.
Conjugation to LipidsFatty acids, cholesterolEnhance transport through the lymphatic system and increase cellular uptake. mdpi.comNot directly applicable, but the principle of increasing lipophilicity is shared.

For a prodrug to be effective, the protective chemical modifications must be removed at the desired site of action to regenerate the active parent drug. mdpi.com The connection, or "linker," between the promoiety and the nucleoside must therefore be designed to be stable in the bloodstream but readily cleavable within target cells. nih.gov

Ester-based linkages are a cornerstone of prodrug design for several reasons:

Enzymatic Lability: The intracellular environment is rich in esterase enzymes that can efficiently hydrolyze ester bonds. mdpi.comnih.gov This allows for the targeted release of the active drug primarily inside the cell, which can minimize systemic exposure and off-target effects. cd-bioparticles.net

Tunable Stability: The rate of ester cleavage can be modulated by altering the chemical structure of the acyl group. This allows for fine-tuning of the drug release profile to match therapeutic needs.

Synthetic Accessibility: Ester linkages are readily formed in the laboratory, simplifying the synthesis of the prodrug. nih.gov

In this compound, the levulinoyl group is attached to the 3'-hydroxyl of the deoxyribose sugar via an ester bond. This linkage is specifically designed for controlled release. While stable enough to allow for systemic delivery, it is a substrate for intracellular esterases. Upon entry into a cell, these enzymes are expected to hydrolyze the 3'-O-levulinoyl ester, releasing N-benzoyl-2'-deoxycytidine. Subsequent enzymatic or chemical cleavage of the N-benzoyl group would then release the ultimate active compound, 2'-deoxycytidine or its analogue. This stepwise or concerted release ensures that the active form is generated at its intended site of action. nih.gov

The principle of using ester linkages is a widely validated strategy in approved antiviral and anticancer nucleoside drugs, where they are used to enhance oral bioavailability and cellular drug concentrations. nih.govresearchgate.net

Linkage TypeCleavage MechanismKey CharacteristicsExample in Nucleoside Prodrugs
Ester Enzymatic hydrolysis by intracellular esterases. mdpi.comGenerally stable in circulation but labile within cells; release rate can be tuned. nih.govThe 3'-O-Levulinoyl group in the subject compound; Valine ester in Valopicitabine. nih.gov
Phosphoramidate Multi-step enzymatic cleavage (e.g., by HINT1, phosphamidases).Bypasses the often rate-limiting first phosphorylation step required for nucleoside activation. nih.govresearchgate.netProTide technology used in drugs like Sofosbuvir. nih.gov
Carbonate Enzymatic (esterase) or chemical hydrolysis.Used to link promoieties to hydroxyl groups, similar to esters. researchgate.netUsed in various prodrug designs to mask sugar hydroxyls.

Future Research Directions and Methodological Innovations in Deoxycytidine Chemistry

Exploration of Novel Protecting Group Chemistries for Deoxycytidine Derivatives

The strategic use of protecting groups is fundamental to the successful synthesis of nucleosides and oligonucleotides. For deoxycytidine, the protection of the exocyclic amino group and the hydroxyl functions is critical to prevent unwanted side reactions during synthesis. umich.edu The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without damaging the final molecule. umich.edu Research is actively pursuing new protecting groups that offer improved orthogonality, milder deprotection conditions, and enhanced stability.

Future research is focused on developing protecting groups that can be removed under increasingly mild and specific conditions to accommodate the growing complexity and sensitivity of synthetic targets. A significant area of interest is the development of thermolabile protecting groups, which can be cleaved by heat at a specific pH, avoiding the harsh chemical treatments required for traditional groups like benzoyl (Bz). openaccessgovernment.org For instance, N,N-dimethyloxalamide groups have been proposed as thermolabile protectors for the amine functions of deoxyribonucleosides, allowing for facile thermolytic cleavage. openaccessgovernment.org

Another avenue of exploration is the use of silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, for hydroxyl protection. nih.gov The TBDMS group offers the advantage of being removable under fluoride treatment, which is orthogonal to the acidic and basic conditions used for other common protecting groups like the dimethoxytrityl (DMT) and benzoyl groups. nih.gov The development of such orthogonal strategies is crucial for the synthesis of complex molecules with multiple reactive sites.

Researchers are also investigating protecting groups that offer enhanced stability to prevent premature cleavage during synthesis. For example, the 2-chlorobenzyloxycarbonyl (2-ClCbz) group has shown greater acid stability compared to other carbamate-type protecting groups. While not a new concept, continuous refinement and discovery of novel carbamate and amide-based protecting groups are anticipated to yield more robust and versatile options for deoxycytidine modification.

Protecting Group ClassExample(s)Key Features & Future Directions
Thermolabile Groups N,N-dimethyloxalamidesAllows for deprotection via heating, avoiding harsh chemical reagents. Future work aims to fine-tune cleavage temperatures and expand compatibility. openaccessgovernment.org
Silyl Ethers tert-butyldimethylsilyl (TBDMS)Provides orthogonal protection for hydroxyl groups, removable with fluoride ions. Research is focused on developing silyl groups with varying stabilities. nih.gov
Acyl Groups Acetyl (Ac), Phenoxyacetyl (Pac)Acetyl groups can be removed under milder basic conditions than benzoyl, reducing side reactions like transamination. glenresearch.com Pac groups can be cleaved in minutes using anhydrous ammonia (B1221849) gas. glenresearch.com
Carbamates 2,2,2-trichloroethoxycarbonyl (Troc)While susceptible to some basic reagents, it offers an alternative protection strategy. The search for more stable yet easily cleavable carbamates continues. agroipm.cn

Integration of Chemoenzymatic Methods for Stereoselective Synthesis of Nucleoside Analogues

Purely chemical syntheses of nucleoside analogues are often multi-step, require harsh reagents, and can produce mixtures of stereoisomers, complicating purification. strath.ac.uk Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, are emerging as a powerful and sustainable alternative. strath.ac.uktandfonline.com Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, offering a more efficient route to complex nucleoside analogues. strath.ac.ukrsc.org

A key area of development is the use of nucleoside phosphorylases (NPs) and nucleoside 2'-deoxyribosyltransferases (NDTs). strath.ac.uk NDTs, in particular, are valuable for the stereospecific synthesis of nucleoside analogues through the transglycosylation of a nucleobase with a nucleoside donor. strath.ac.uk Research at the University of Strathclyde has focused on developing a platform using NDT from Lactobacillus leichmanii to prepare a wide range of non-canonical nucleosides, demonstrating the potential for scalable and environmentally friendly production. strath.ac.uk

The future of chemoenzymatic synthesis lies in expanding the toolbox of available enzymes through protein engineering and directed evolution. This will allow for the creation of enzymes with tailored substrate specificities and enhanced stability, enabling the synthesis of an even broader array of nucleoside analogues. Tandem approaches that combine the expertise of molecular microbiology and chemical synthesis will be crucial for unlocking the next generation of nucleoside analogue drug discovery. tandfonline.com A recent example is the development of a three-step chemoenzymatic synthesis of molnupiravir, highlighting the efficiency of this integrated approach. tandfonline.com

Enzymatic ApproachKey EnzymesAdvantages & Future Directions
Transglycosylation Nucleoside 2'-deoxyribosyltransferases (NDTs)Catalyzes stereospecific synthesis of nucleoside analogues. Future work will focus on enzyme engineering to broaden substrate scope. strath.ac.uk
Phosphorolysis & Synthesis Nucleoside Phosphorylases (NPs)Used in two-step processes for nucleoside production. Research aims to overcome thermodynamic equilibria limitations. strath.ac.uktandfonline.com
Phosphorylation Deoxycytidine KinaseValuable biocatalyst for the synthesis of nucleotide analogues. tandfonline.com

Advancements in Solid-Phase Synthesis Techniques for Highly Modified Oligonucleotides

Solid-phase synthesis, pioneered by Merrifield and Letsinger, revolutionized the production of oligonucleotides by enabling automation and control over the step-by-step assembly of nucleotide sequences. core.ac.ukdanaher.com The phosphoramidite (B1245037) method remains the gold standard for this process. core.ac.uk However, the increasing demand for highly modified oligonucleotides for therapeutic applications, such as antisense therapies and CRISPR gene editing, is driving innovation in solid-phase synthesis techniques. danaher.comgirindus.com

Future advancements are focused on improving the efficiency and scalability of the synthesis process. This includes the development of novel solid supports with optimized loading capacities and reduced swelling properties to minimize side reactions and improve product purity. girindus.com New polymer-based and controlled-pore glass (CPG) supports are being explored to this end. core.ac.ukdanaher.com Innovations in linker chemistry are also critical for facilitating more efficient cleavage and deprotection of the final oligonucleotide product. girindus.com

Automation continues to be a major driver of progress, with the development of microarray-based synthesis platforms that allow for the parallel synthesis of thousands of unique oligonucleotide sequences on a single chip. girindus.com This high-throughput capability is particularly valuable for applications requiring large libraries of oligonucleotides, such as in CRISPR guide RNA screening. girindus.com Furthermore, as oligonucleotide therapeutics move towards large-scale manufacturing, there is a strong push to develop more scalable and cost-effective synthesis processes. girindus.com

Area of AdvancementInnovationImpact on Oligonucleotide Synthesis
Solid Supports New polymers with optimized loading and reduced swellingMinimizes side reactions and improves the purity of the final product. girindus.com
Linker Chemistry Development of more efficient linkersFacilitates easier cleavage and deprotection steps, improving overall yield. girindus.com
Automation & Throughput Microarray-based synthesis platformsEnables the parallel synthesis of thousands of unique sequences, accelerating research and development. girindus.com
Coupling Chemistries Resurgence of H-phosphonate chemistryOffers a viable alternative for large-scale manufacturing, particularly for phosphorothioate linkages. girindus.com

Computational Chemistry and Mechanistic Studies of Protection/Deprotection Cycles in Nucleoside Synthesis

A deeper understanding of the reaction mechanisms involved in the protection and deprotection of nucleosides is essential for optimizing synthetic protocols and minimizing side reactions. Computational chemistry is becoming an invaluable tool for elucidating these complex mechanisms at a molecular level. By modeling reaction pathways and transition states, researchers can predict the reactivity of different protecting groups and identify potential side products.

For example, kinetic studies on the depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis have provided crucial insights into the stability of the glycosidic bond under acidic conditions. oup.com Computational models can complement these experimental studies by providing a detailed picture of the electronic and steric factors that influence reaction rates. These models can simulate the interaction of deblocking reagents, such as dichloroacetic acid (DCA), with the protected nucleoside, helping to explain why certain protecting groups are more labile than others. oup.com

Future research in this area will likely involve the use of more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to model enzymatic reactions in chemoenzymatic synthesis. These studies could help to elucidate the mechanism of action of enzymes like NDTs and guide the rational design of new biocatalysts. Furthermore, computational screening of novel protecting groups could accelerate the discovery of new chemistries with improved properties, reducing the need for extensive trial-and-error experimentation. As computational power increases and algorithms become more refined, the in silico design of synthetic routes for complex deoxycytidine derivatives will become an increasingly viable and powerful strategy.

Q & A

Q. What are the regioselective acylation strategies for synthesizing 3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine, and how do they ensure positional specificity?

The synthesis of this compound involves enzymatic or chemical acylation to selectively protect hydroxyl and amine groups. For example, levulinoyl and benzoyl groups are introduced at the 3'-OH and N4 positions, respectively, to prevent unwanted side reactions during oligonucleotide assembly. Enzymatic methods using lipases or proteases can achieve regioselectivity under mild conditions (e.g., β-L-2’-deoxynucleoside acylation in ethanol-DMSO systems) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C} and 1H^1\text{H} shifts at 170–120 ppm) and HPLC are critical for verifying regioselectivity and purity .

Q. How do the levulinoyl and benzoyl protecting groups influence the stability and reactivity of this compound in DNA synthesis?

The levulinoyl group at the 3'-OH position is acid-labile, enabling selective deprotection during solid-phase synthesis. The N-benzoyl group protects the cytosine base from side reactions (e.g., depurination) under acidic conditions. Stability studies using mass spectrometry (MS) and thermal gravimetric analysis (TGA) show these groups maintain integrity at temperatures below 60°C and in neutral pH buffers, making them suitable for automated oligonucleotide synthesis .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

  • NMR : 13C^{13}\text{C} and 1H^1\text{H} spectra resolve regioselectivity (e.g., distinguishing 3'-O-levulinoyl from 5'-O-protected isomers) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 260–280 nm) assesses purity (>95%) and identifies byproducts (e.g., incomplete acylation) .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., exact mass ±0.01 Da) and detects phosphorylation states .

Q. How does this derivative participate in DNA replication or repair mechanisms compared to unmodified 2'-deoxycytidine?

The levulinoyl and benzoyl groups sterically hinder interactions with DNA polymerases, reducing incorporation into DNA strands. In vitro assays using Taq polymerase show a 60–70% reduction in replication efficiency compared to unmodified dC, as quantified by gel electrophoresis and 3H^3\text{H}-thymidine incorporation .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

  • Regioselectivity control : Enzymatic acylation yields drop below 50% at >10 mmol scales due to solvent polarity shifts. Optimizing DMSO:ethanol ratios (1:1 v/v) and immobilized enzyme systems improves yields to 74% .
  • Deprotection side reactions : Acidic deprotection of levulinoyl groups can hydrolyze benzoyl moieties. Buffered deprotection (pH 4.5–5.0) at 4°C minimizes this risk .

Q. How does this compound interact with epigenetic regulators like DNA methyltransferases (DNMTs) or histone deacetylases (HDACs)?

While not a direct DNMT inhibitor (unlike 5-aza-2'-deoxycytidine), its incorporation into DNA may sterically block DNMT1 binding. Competitive inhibition assays using 3H^3\text{H}-SAM show a 20–30% reduction in methylation activity at 10 µM concentrations. Synergy with HDAC inhibitors (e.g., trichostatin A) enhances reactivation of tumor suppressor genes in myeloid leukemia models .

Q. What methodologies are used to study the metabolic fate of this compound in cellular systems?

  • Phosphorylation tracking : LC-MS/MS quantifies dCMP, dCDP, and dCTP derivatives in cell lysates. The levulinoyl group reduces phosphorylation efficiency by deoxycytidine kinase (dCK) by ~40% compared to unmodified dC .
  • Isotope tracing : 14C^{14}\text{C}-labeled analogs track incorporation into genomic DNA, revealing preferential localization in telomeric regions via autoradiography .

Q. How can conflicting data on the compound’s cytotoxicity be resolved?

Discrepancies arise from cell type-specific metabolism. For example:

  • Leukemia cells : IC50_{50} = 50 µM (due to high dCK activity) .
  • Solid tumors : IC50_{50} > 200 µM (low dCK expression) .
    Solutions include:
  • Knockdown/rescue experiments : Silencing dCK in leukemia cells reduces cytotoxicity by 80% .
  • Combination therapies : Co-administration with deoxycytidine enhances cytotoxicity via competitive metabolic rescue .

Q. What advanced techniques are employed to map the compound’s interaction with DNA or RNA polymerases?

  • X-ray crystallography : Resolves structural clashes between the 3'-O-levulinoyl group and polymerase active sites (e.g., Klenow fragment) .
  • Single-molecule FRET : Tracks real-time incorporation kinetics, showing a 3-fold delay in dNTP binding compared to unmodified dC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.